N-Benzyl-4-(trifluoromethyl)aniline
Description
N-Benzyl-4-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C₁₄H₁₂F₃N. It is synthesized via nickel-catalyzed coupling of 4-bromobenzotrifluoride with benzylamine in dimethylacetamide (DMA), followed by purification via silica gel column chromatography . The compound is reported as a pale yellow oil, with structural confirmation provided by ¹H NMR and ¹⁹F NMR spectroscopy . The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, while the benzyl substituent enhances lipophilicity, making it valuable in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
N-benzyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARPPEQBQHAQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Benzylation: The final step involves the benzylation of the amine group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
N-Benzyl-4-(trifluoromethyl)aniline has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Activity
A study demonstrated that specific derivatives of N-benzyl aniline, including those with trifluoromethyl substitutions, showed effective inhibition of MRSA with minimum inhibitory concentration (MIC) values as low as 6.25 µM. The compound's selectivity towards gram-positive bacteria over gram-negative bacteria highlights its potential use in developing targeted antibacterial therapies .
Table 1: Antibacterial Activity against MRSA
| Compound | MIC (µM) |
|---|---|
| This compound | 6.25 - 12.5 |
| Control (Standard Strain) | 6.25 |
Agricultural Applications
The antifungal properties of this compound have also been explored, particularly in the context of crop protection. The compound has shown efficacy against various plant pathogens.
Case Study: Antifungal Activity
In a study assessing the antifungal activity against Sclerotinia sclerotiorum and Phytophthora capsici, this compound demonstrated effective concentrations (EC50) ranging from 0.28 to 36.9 µg/mL, indicating its potential as an agricultural fungicide.
Table 2: Antifungal Activity of this compound
| Fungal Pathogen | EC50 (µg/mL) |
|---|---|
| Sclerotinia sclerotiorum | 0.28 - 11.4 |
| Phytophthora capsici | 15.6 - 36.9 |
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis, facilitating the preparation of various pharmaceutical compounds and agrochemicals.
Future Directions and Research Needs
Despite promising results, further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, long-term safety profiles, and potential resistance mechanisms in microbial targets are essential for advancing its application in clinical and agricultural settings.
Mechanism of Action
The mechanism by which N-Benzyl-4-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at the Amine Group
N-Methyl-4-(trifluoromethyl)aniline
- Molecular formula : C₈H₈F₃N
- Average mass : 175.153 g/mol
- Structure : Features a methyl (-CH₃) group instead of benzyl.
- Properties: Lower molecular weight and reduced steric bulk compared to the benzyl derivative.
- Applications : Less commonly reported in catalytic applications, likely due to reduced stability under harsh conditions .
4-(Trifluoromethyl)aniline (Parent Compound)
- Molecular formula : C₇H₆F₃N
- Synonyms: p-Aminobenzotrifluoride, 4-Amino-α,α,α-trifluorotoluene
- Properties : Lacks N-substituents, resulting in higher reactivity in electrophilic substitution reactions. However, the absence of a stabilizing group (e.g., benzyl) reduces shelf life due to oxidation sensitivity .
Positional Isomers and Functional Group Modifications
4-Methyl-2-(trifluoromethyl)aniline
- Molecular formula : C₈H₈F₃N
- CAS : 87617-23-0
- Structure : Trifluoromethyl and methyl groups at positions 2 and 4, respectively.
- Properties : Positional isomerism alters electronic effects; the ortho-methyl group may sterically hinder reactions at the amine.
- Applications : Used as an intermediate in agrochemicals and dyes, leveraging its balanced solubility and stability .
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline
- Molecular formula : C₁₇H₁₆F₃N₃O₄
- CAS : 109825-55-0
- Structure: Incorporates a tert-butyl group and nitro (-NO₂) substituents.
- Properties : Nitro groups enhance electron withdrawal, increasing thermal stability but reducing solubility. The tert-butyl group adds steric protection, making it resistant to nucleophilic attack .
Complex Derivatives with Multiple Functional Groups
3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline
- Molecular formula : C₁₄H₇ClF₆N₃O₄
- CAS : 70757-08-3
- Structure : Dual trifluoromethyl groups, chloro, and nitro substituents.
- Properties : High molecular weight (398.67 g/mol) and strong electron-withdrawing effects make it suitable for high-stability applications, such as corrosion inhibitors or advanced materials .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : this compound is synthesized under milder conditions (Ni catalysis) compared to nitro-substituted analogs, which often require harsher nitration steps .
- Electronic Effects : The -CF₃ group in all compounds enhances resistance to metabolic degradation, a critical factor in drug design .
- Solubility Trends : Benzyl and tert-butyl groups improve organic solubility, whereas nitro groups favor crystalline solid formation .
Biological Activity
N-Benzyl-4-(trifluoromethyl)aniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl moiety enhances the lipophilicity of the compound, facilitating its interaction with biological targets such as proteins and enzymes. This property is crucial for its potential therapeutic applications.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and influence cellular functions.
- Receptor Binding : Its structure allows it to bind to various receptors, potentially modulating their activity and leading to physiological effects.
The trifluoromethyl group aids in enhancing the compound's affinity for hydrophobic pockets in target proteins, thereby modulating their activity effectively .
Antimicrobial Activity
Research indicates that this compound exhibits selective antibacterial properties:
- Gram-positive Bacteria : It shows significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antibacterial agents .
- Gram-negative Bacteria : The compound demonstrates lower antibacterial activity against gram-negative bacteria compared to gram-positive strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.070 - 8.95 μM |
| Enterococcus species | 4.66 - 35.8 μM |
| Gram-negative bacteria | Poor activity observed |
Cytotoxicity and Anticancer Potential
Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : The compound was tested against human breast carcinoma (MCF-7), chronic myeloid leukemia (K562), and other cancer cells.
- IC50 Values : The IC50 values ranged from approximately 3 to 6 μM, indicating moderate to potent antiproliferative activity .
Table 2: Cytotoxicity Data
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 3 - 6 |
| K562 | 3 - 6 |
| THP-1 (monocytic leukemia) | >10 |
Case Studies
-
Study on Antibacterial Activity :
A study highlighted the effectiveness of this compound against MRSA, showcasing its potential as a selective antibacterial agent. The research emphasized the need for further exploration into its mechanism of action and structure-activity relationship (SAR) . -
Cytotoxic Effects on Cancer Cells :
Another study investigated the anticancer properties of this compound, revealing significant cytotoxic effects on several cancer cell lines. The findings suggested that the compound could be further developed as an anticancer therapeutic agent due to its dual action against bacteria and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
